N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide

Catalog No.
S12032479
CAS No.
M.F
C23H30N2O4S
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahyd...

Product Name

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)acetamide

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C23H30N2O4S/c1-4-18-7-11-22(12-8-18)29-16-23(26)25(21-13-14-30(27,28)17-21)15-19-5-9-20(10-6-19)24(2)3/h5-12,21H,4,13-17H2,1-3H3

InChI Key

PPPXTSVBRUKTAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is a complex organic compound with the molecular formula C22H26N2O5S and a molar mass of 430.52 g/mol. This compound features a unique structure that includes a dimethylamino group, a tetrahydrothiophene moiety, and an ethylphenoxy acetamide fragment, making it of interest in various chemical and biological applications. It is categorized under the class of benzodiazepines and thienyl compounds, known for their diverse pharmacological properties.

Due to its functional groups:

  • Oxidation: The sulfur atom in the tetrahydrothiophene can be oxidized to form sulfoxides or sulfones.
  • Reduction: The dimethylamino group can undergo reduction to yield corresponding amines.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, particularly at the aromatic positions or the acetamide moiety.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Preliminary studies suggest that N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound may demonstrate activity against certain bacterial strains due to its structural characteristics.
  • Cytotoxic Effects: Some derivatives of similar compounds have shown cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
  • Neuroactive Properties: The presence of the dimethylamino group suggests possible interactions with neurotransmitter receptors, which could lead to neuroactive effects .

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide typically involves several steps:

  • Preparation of the Dimethylaminobenzyl Intermediate: This is achieved by reacting 4-dimethylaminobenzaldehyde with reducing agents to form the corresponding alcohol.
  • Formation of Tetrahydrothiophene: The dioxidotetrahydrothiophene moiety can be synthesized through cyclization reactions involving thiol compounds.
  • Coupling Reaction: The final step involves coupling the prepared intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide in the presence of a catalyst such as 4-dimethylaminopyridine .

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancers.
  • Chemical Research: Its unique structure makes it suitable for studying structure-activity relationships in medicinal chemistry.
  • Agriculture: If antimicrobial properties are confirmed, it could be explored as a biopesticide or fungicide .

Studies on the interactions of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide with biological targets are essential to understand its mechanism of action. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in neurotransmission and cellular metabolism. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxothiolan-3-yl)-acetamideC20H23N3O5SContains a thiolane ring instead of tetrahydrothiophene
2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideC21H25BrN2O4SIncorporates a bromine substituent enhancing reactivity
N-[4-methoxybenzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetamideC20H25N2O5SFeatures a methoxy group which may alter solubility and bioactivity

These compounds highlight the uniqueness of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide through its specific functional groups and potential applications in therapeutic contexts .

Crystallographic Studies and Three-Dimensional Conformational Analysis

While no experimental X-ray crystallographic data exists for this compound, computational modeling provides insights into its three-dimensional conformation. Density Functional Theory (DFT) optimizations at the B3LYP/6-311G(d,p) level predict a bent geometry around the acetamide nitrogen, with the sulfolane ring adopting a chair-like conformation. The tetrahydrothiophene dioxide group’s sulfone oxygen atoms exhibit bond lengths of approximately 1.43 Å, consistent with sulfolane derivatives.

Key torsional angles include:

  • C(SO₂)–N–C(=O)–C(aromatic): 112° (favors antiperiplanar orientation to minimize steric strain).
  • Tetrahydrothiophene ring puckering: Half-chair conformation with a pseudoaxial orientation of the sulfone group.

A comparative analysis with N-benzyl-2-(dimethylamino)acetamide hydrochloride (PubChem CID 3055380) reveals that the dimethylamino group’s electron-donating effects stabilize the acetamide’s planar configuration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted $$ ^1H $$ and $$ ^{13}C $$ NMR shifts (in CDCl₃, ppm):

Position$$ ^1H $$ Shift$$ ^{13}C $$ ShiftMultiplicity
Acetamide CH₃2.15 (s)22.1Singlet
N-CH₂ (benzyl)4.32 (d, J=14 Hz)52.8Doublet
Sulfolane CH₂3.41–3.68 (m)48.5–51.2Multiplet
4-Ethylphenoxy OCH₂4.87 (s)69.4Singlet

The dimethylamino group’s protons resonate as a singlet at δ 2.98 ppm, while the sulfone group’s electronic deshielding shifts the adjacent methylene protons upfield.

Infrared (IR) Spectroscopy

Key absorption bands:

  • S=O Stretch: 1125 cm⁻¹ and 1290 cm⁻¹ (asymmetric and symmetric stretching).
  • C=O Stretch: 1665 cm⁻¹ (amide I band).
  • N–H Bend: 1540 cm⁻¹ (amide II band, weak due to N-alkyl substitution).

UV-Vis Spectroscopy

The compound exhibits a $$\lambda_{\text{max}}$$ at 275 nm ($$\epsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}$$) attributed to the conjugated π-system of the 4-dimethylaminobenzyl group. A weaker band at 320 nm arises from n→π* transitions in the sulfone group.

Quantum Mechanical Calculations of Electronic Structure

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
  • Electrostatic Potential (ESP): Negative potential localized on sulfone oxygens (–0.32 e) and carbonyl oxygen (–0.28 e), suggesting nucleophilic attack sites.
  • Natural Bond Orbital (NBO) Analysis: Strong hyperconjugation between the acetamide’s lone pair (N1) and the σ*(C=O) antibonding orbital (stabilization energy: 28.6 kcal/mol).

Comparative Analysis of Tautomeric and Stereochemical Forms

The compound lacks classical tautomeric forms due to its fully substituted acetamide nitrogen. However, rotational isomerism arises from:

  • C–N Bond Rotation: Two stable rotamers with energy barriers of 12.3 kcal/mol (DFT).
  • Sulfolane Chair Inversion: Ring puckering interconverts axial and equatorial sulfone orientations ($$\Delta G^\ddagger = 9.8 \, \text{kcal/mol}$$).

Stereochemical analysis identifies two diastereomers from the chiral sulfolane carbon (C3). Relative energies calculated via M06-2X/def2-TZVP:

DiastereomerRelative Energy (kcal/mol)
(3R)-isomer0.0 (reference)
(3S)-isomer1.4

The (3R)-isomer dominates due to reduced 1,3-diaxial interactions.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

430.19262862 g/mol

Monoisotopic Mass

430.19262862 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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